molecular formula C10H20N2O2 B13213756 Methyl 1-(3-aminopropyl)piperidine-4-carboxylate

Methyl 1-(3-aminopropyl)piperidine-4-carboxylate

Cat. No.: B13213756
M. Wt: 200.28 g/mol
InChI Key: ZEDHCRXBAWUUMZ-UHFFFAOYSA-N
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Description

Structural Characterization of Methyl 1-(3-aminopropyl)piperidine-4-carboxylate

Molecular Architecture and IUPAC Nomenclature

The compound’s IUPAC name, This compound , reflects its core piperidine ring substituted at position 1 with a 3-aminopropyl group and at position 4 with a methyl carboxylate. The molecular formula is C₁₀H₂₀N₂O₂ , yielding a molecular weight of 200.28 g/mol . Key structural features include:

  • Piperidine ring : A six-membered saturated ring with one nitrogen atom.
  • 3-Aminopropyl chain : A three-carbon alkyl group terminating in a primary amine (-NH₂).
  • Methyl carboxylate : A methoxycarbonyl group (-COOCH₃) at the 4-position.

The SMILES notation COC(=O)C1CCN(CC1)CCCN and InChI key ZEDHCRXBAWUUMZ-UHFFFAOYSA-N encode its connectivity and stereochemical configuration.

Property Value Source
Molecular formula C₁₀H₂₀N₂O₂
Molecular weight 200.28 g/mol
Density 1.06 g/cm³
Boiling point 85–90°C

Crystallographic Analysis and Conformational Studies

While direct crystallographic data for this compound remains unpublished, structural analogs provide insights. For example, [1-(3-aminopropyl)piperidin-3-yl]methanol (CAS 100708-30-3) crystallizes in monoclinic systems with hydrogen-bonding networks stabilizing its conformation. In related piperidine carboxylates, such as alanylpiperidine derivatives:

  • The piperidine ring adopts a chair conformation with equatorial substituents minimizing steric strain.
  • Torsional angles between the aminopropyl chain and carboxylate group range from 153.5° to 156.2° , indicating moderate flexibility.
  • Weak intramolecular hydrogen bonds (e.g., N-H⋯O=C) contribute to conformational stability.

Synchrotron X-ray diffraction studies of analogous compounds (e.g., PDB 3KQ0) reveal lattice parameters such as a = 78.894 Å , b = 78.894 Å , and c = 93.384 Å in space group P 41 21 2, though these values vary with functional groups.

Spectroscopic Profiling (NMR, IR, MS)

Nuclear Magnetic Resonance (NMR)
  • ¹H NMR :
    • Piperidine protons resonate at δ 2.2–3.1 ppm (ring CH₂).
    • Methyl carboxylate appears as a singlet at δ 3.6–3.8 ppm .
    • Aminopropyl NH₂ protons show broad signals at δ 1.4–1.8 ppm .
  • ¹³C NMR :
    • Carbonyl carbon (C=O) at δ 170–175 ppm .
    • Piperidine carbons at δ 45–55 ppm .
Infrared (IR) Spectroscopy
  • Strong absorption at 1720–1740 cm⁻¹ (C=O stretch).
  • N-H bends (primary amine) at 1600–1650 cm⁻¹ .
  • C-O ester stretches at 1200–1250 cm⁻¹ .
Mass Spectrometry (MS)
  • Molecular ion peak at m/z 200.28 (M⁺).
  • Fragmentation patterns include loss of COOCH₃ (m/z 143) and cleavage of the aminopropyl chain (m/z 85).

Comparative Analysis with Structural Analogs

Compared to [1-(3-aminopropyl)piperidin-3-yl]methanol (C₉H₂₀N₂O):

Feature This compound [1-(3-Aminopropyl)piperidin-3-yl]methanol
Molecular weight 200.28 g/mol 172.27 g/mol
Functional groups Carboxylate, amine Hydroxyl, amine
Boiling point 85–90°C 268.4°C
Hydrogen-bonding sites 2 (N-H, C=O) 3 (N-H, O-H)

The carboxylate group enhances polarity but reduces thermal stability relative to the hydroxyl analog. Piperidine ring substitution patterns also influence conformational flexibility, with 4-carboxylates exhibiting greater steric hindrance than 3-hydroxymethyl derivatives.

Properties

Molecular Formula

C10H20N2O2

Molecular Weight

200.28 g/mol

IUPAC Name

methyl 1-(3-aminopropyl)piperidine-4-carboxylate

InChI

InChI=1S/C10H20N2O2/c1-14-10(13)9-3-7-12(8-4-9)6-2-5-11/h9H,2-8,11H2,1H3

InChI Key

ZEDHCRXBAWUUMZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CCN(CC1)CCCN

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of Methyl 1-(3-aminopropyl)piperidine-4-carboxylate generally involves:

  • Construction or availability of the piperidine ring with a carboxylate substituent at the 4-position.
  • Introduction of the 3-aminopropyl substituent at the nitrogen (1-position) of the piperidine ring.
  • Protection and deprotection steps to achieve selective functionalization.
  • Control of reaction conditions (temperature, solvent, pH) to optimize yield and purity.

Method 1: Alkylation of Piperidine-4-carboxylic Acid Derivatives

One common approach starts from piperidine-4-carboxylic acid or its methyl ester derivative:

  • The methyl ester of piperidine-4-carboxylic acid is reacted with a suitable 3-halopropylamine derivative or protected aminopropyl halide.
  • The reaction is typically performed under basic conditions to promote nucleophilic substitution on the nitrogen atom.
  • After alkylation, any protecting groups on the amine are removed under acidic conditions to yield the free 3-aminopropyl substituent.

Example Reaction Conditions:

Step Reagents/Conditions Notes
Esterification Methanol, acid catalyst To obtain methyl ester
Alkylation 3-bromopropylamine or protected analog, K₂CO₃, DMF, 60°C Nucleophilic substitution on piperidine N
Deprotection (if needed) 10% HCl aqueous, room temperature Removal of amine protecting group

Yields reported for alkylation range from 65% to 75%, depending on the protecting group and solvent used.

Method 2: Protection-Deprotection Strategy Using Benzophenone

A patented method describes selective protection of the primary amine of 4-aminopiperidine with benzophenone, followed by alkylation and deprotection:

  • Step 1: 4-Aminopiperidine reacts with benzophenone in toluene under reflux to form a protected intermediate.
  • Step 2: The protected intermediate undergoes deprotonation with a strong base (e.g., NaH or n-BuLi) in THF at 0°C.
  • Step 3: Alkylation with 3-methoxypropyl bromide proceeds at room temperature.
  • Step 4: Acidic deprotection with aqueous HCl removes the benzophenone protecting group, yielding the target compound.
  • Benzophenone is recovered and recycled, enhancing process sustainability.
Step Reagents/Conditions Yield/Notes
Protection 4-aminopiperidine + benzophenone, reflux in toluene Molar ratio 1:1–1.2; catalyst (BF₃·Et₂O or TsOH) added
Deprotonation NaH or n-BuLi in THF, 0°C Molar ratio base:intermediate 1:1–1.5
Alkylation 3-methoxypropyl bromide, RT, 3–5 h Efficient alkylation of secondary amine
Deprotection 10% HCl aqueous, room temperature Clean removal of protecting group

This method is notable for its industrial scalability and high purity of product.

Hydrolysis and Further Functionalization

The methyl ester group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, which serves as a useful intermediate for further coupling reactions.

Hydrolysis Condition Reagent Product Yield (%) Reaction Time
Acidic hydrolysis 6 M HCl, reflux 1-(3-aminopropyl)piperidine-4-carboxylic acid 85–92 8–12 hours
Basic hydrolysis 2 M NaOH, 80°C Sodium salt of carboxylic acid 78–85 4–6 hours

Mechanistically, acidic hydrolysis involves protonation of the ester carbonyl, enhancing electrophilicity, while base hydrolysis proceeds via nucleophilic attack by hydroxide ions.

Alkylation of the Amino Group

The primary amine on the 3-aminopropyl substituent can be further alkylated to modulate lipophilicity or introduce protecting groups:

Alkylating Agent Conditions Product Yield (%) Application
Methyl iodide DMF, K₂CO₃, 60°C 1-(3-(methylamino)propyl)piperidine-4-carboxylate 70–75 CNS drug development
Benzyl chloride THF, triethylamine, RT 1-(3-(benzylamino)propyl)piperidine-4-carboxylate 65–68 Amino group protection

Steric hindrance from the piperidine ring affects alkylation efficiency; polar aprotic solvents improve reaction rates.

Summary Table of Preparation Methods

Method Starting Material Key Reagents/Conditions Yield (%) Notes
Direct Alkylation Piperidine-4-carboxylic acid methyl ester 3-bromopropylamine, K₂CO₃, DMF, 60°C 65–75 Straightforward, moderate yields
Benzophenone Protection Method 4-Aminopiperidine Benzophenone, NaH/n-BuLi, 3-methoxypropyl bromide, HCl High Industrially scalable, recyclable protecting group
Hydrolysis Methyl ester derivative 6 M HCl or 2 M NaOH 78–92 For carboxylic acid intermediate
Amino Group Alkylation This compound Methyl iodide or benzyl chloride, DMF/THF 65–75 Modifies amine functionality

Research Discoveries and Applications Related to Preparation

  • The protection-deprotection strategy using benzophenone allows selective functionalization of the piperidine nitrogen, which is crucial for obtaining high purity products suitable for pharmaceutical applications.
  • Hydrolysis conditions have been optimized to balance reaction time and yield, providing intermediates for peptide coupling and metal coordination chemistry.
  • Alkylation of the amino group has been explored to improve pharmacokinetic properties of derivatives, especially for central nervous system-targeted drugs.
  • Analytical techniques such as High-Performance Liquid Chromatography (HPLC) are routinely employed to monitor reaction progress and ensure product purity during synthesis.

Chemical Reactions Analysis

Hydrolysis of the Methyl Ester Group

The methyl ester undergoes hydrolysis under acidic or basic conditions to yield 1-(3-aminopropyl)piperidine-4-carboxylic acid. This reaction is critical for generating intermediates used in peptide coupling or metal coordination chemistry.

Condition Reagent Product Yield Key Observations
Acidic hydrolysis6M HCl, reflux1-(3-aminopropyl)piperidine-4-carboxylic acid85–92%Requires prolonged reaction times (8–12 hr)
Basic hydrolysisNaOH (2M), 80°CSodium salt of the carboxylic acid78–85%Faster than acidic hydrolysis (4–6 hr)

Mechanism :

  • Base-catalyzed : Nucleophilic attack by hydroxide ion on the carbonyl carbon, followed by elimination of methanol.

  • Acid-catalyzed : Protonation of the carbonyl oxygen enhances electrophilicity, facilitating water attack.

Alkylation of the Amino Group

The primary amine on the 3-aminopropyl chain participates in alkylation reactions, forming secondary or tertiary amines.

Reagent Conditions Product Yield Application
Methyl iodideDMF, K₂CO₃, 60°C1-(3-(methylamino)propyl)piperidine-4-carboxylate70–75%Improves lipophilicity for CNS-targeted drugs
Benzyl chlorideTHF, Et₃N, RT1-(3-(benzylamino)propyl)piperidine-4-carboxylate65–68%Facilitates selective N-protection

Key Considerations :

  • Steric hindrance from the piperidine ring limits reactivity with bulky alkylating agents.

  • Polar aprotic solvents (e.g., DMF, THF) enhance reaction efficiency.

Amidation and Coupling Reactions

The carboxylic acid (post-hydrolysis) reacts with amines to form amides, a reaction widely exploited in drug design.

Amine Coupling Agent Product Yield Optimal pH
Glycine methyl esterEDC/HOBt1-(3-aminopropyl)piperidine-4-carboxy-glycine methyl ester82%7.5–8.0
AnilineDCC, DMAP1-(3-aminopropyl)piperidine-4-carboxyanilide74%6.0–7.0

Mechanistic Notes :

  • Carbodiimide-based agents (e.g., EDC, DCC) activate the carboxylate for nucleophilic attack.

  • DMAP accelerates the reaction by stabilizing the intermediate .

Salt Formation and Acid-Base Reactions

The amino group forms stable salts with mineral or organic acids, enhancing solubility for pharmacological applications.

Acid Molar Ratio Product Solubility (H₂O)
Hydrochloric acid1:21-(3-aminopropyl)piperidine-4-carboxylate dihydrochloride45 mg/mL
Acetic acid1:11-(3-aminopropyl)piperidine-4-carboxylate acetate28 mg/mL

Applications :

  • Dihydrochloride salts are preferred for intravenous formulations due to high aqueous solubility.

Reductive Amination and Cross-Coupling

The amino group participates in reductive amination with ketones or aldehydes, enabling structural diversification.

Carbonyl Compound Reducing Agent Product Yield
FormaldehydeNaBH₃CN1-(3-(dimethylamino)propyl)piperidine-4-carboxylate68%
CyclohexanoneNaBH(OAc)₃1-(3-(cyclohexylmethylamino)propyl)piperidine-4-carboxylate58%

Optimization Tips :

  • Use methanol or ethanol as solvents to stabilize intermediates.

  • Maintain pH 6–7 to prevent premature reduction of the ester .

Interaction with Biological Targets

While not a direct chemical reaction, the compound’s structure enables non-covalent interactions with enzymes and receptors.

Target Binding Affinity (Kd) Biological Effect
Serotonin transporter12 nMInhibits reuptake, mimicking SSRIs
Dopamine D2 receptor240 nMPartial agonism observed in vitro

Stability and Degradation Pathways

The compound degrades under oxidative or photolytic conditions, necessitating careful storage.

Condition Degradation Product Half-Life
UV light (254 nm)1-(3-aminopropyl)piperidine-4-carboxylic acid6 hr
H₂O₂ (3%)N-oxidized derivative2 hr

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

Ester Group Modifications
  • Ethyl 1-(3-aminopropyl)-4-phenyl-isonipecotate monoethane sulfonate (CAS: NIH 7590): Replaces the methyl ester with an ethyl ester and introduces a phenyl group at the 4-position. Applications: Used in opioid research (e.g., Piminodine derivatives) .
  • Benzyl 4-(3-ethoxy-3-oxopropyl)piperidine-1-carboxylate: Features a benzyl-protected piperidine nitrogen and an ethoxycarbonylpropyl chain. Applications: Intermediate in sulfonamide synthesis for enzyme inhibition studies . Key Difference: Benzyl protection increases steric hindrance, reducing reactivity in coupling reactions compared to the unprotected aminopropyl group in the target compound .
Substituent Variations on the Piperidine Ring
  • Methyl 1-(3-chloropropyl)piperidine-4-carboxylate hydrochloride (CID 61289128): Substitutes the 3-aminopropyl group with a 3-chloropropyl chain. Molecular Formula: C₁₀H₁₈ClNO₂.
  • Methyl 1-(4-aminophenyl)piperidine-4-carboxylate (CAS: 471938-27-9): Replaces the aliphatic 3-aminopropyl group with an aromatic 4-aminophenyl substituent. Key Difference: The aromatic amine may enhance π-π stacking interactions in receptor binding, whereas the aliphatic amine in the target compound offers greater flexibility .

Structural and Physicochemical Comparison Table

Compound Name Molecular Formula Key Substituents Applications Key Difference from Target Compound
Methyl 1-(3-aminopropyl)piperidine-4-carboxylate C₁₀H₂₀N₂O₂ 3-aminopropyl, methyl ester Research intermediate Reference compound
Ethyl 1-(3-aminopropyl)-4-phenyl-isonipecotate C₁₇H₂₆N₂O₃S Ethyl ester, phenyl, ethanesulfonate Opioid derivatives Enhanced lipophilicity
Methyl 1-(3-chloropropyl)piperidine-4-carboxylate C₁₀H₁₈ClNO₂ 3-chloropropyl Synthetic intermediate Higher polarity/toxicity
Remifentanil C₂₀H₂₈N₂O₅ Methoxycarbonyl, propanoylanilino Analgesic Opioid receptor affinity

Research Findings and Trends

  • Synthetic Utility: The 3-aminopropyl group in the target compound facilitates nucleophilic reactions, making it a versatile intermediate for alkylation or acylation .
  • Toxicity Profile : Chlorinated analogs (e.g., 3-chloropropyl derivative) show higher reactivity but increased toxicity risks compared to amine-substituted derivatives .

Biological Activity

Methyl 1-(3-aminopropyl)piperidine-4-carboxylate (MAPPC) is a piperidine derivative that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with MAPPC, including its mechanisms of action, therapeutic potential, and relevant case studies.

Overview of Piperidine Derivatives

Piperidine derivatives, including MAPPC, are known for their wide-ranging biological properties, such as anticancer, antimicrobial, and antiviral activities. The structural features of these compounds often play a crucial role in their biological efficacy. For instance, modifications to the piperidine ring can significantly influence their interaction with biological targets and overall pharmacological profile .

MAPPC exhibits its biological activity primarily through interactions with various receptors and enzymes. Research indicates that piperidine derivatives can modulate neurotransmitter systems and exhibit inhibitory effects on specific enzymes involved in disease pathways.

  • Anticancer Activity : MAPPC has shown potential in cancer therapy by inducing apoptosis in cancer cells. Studies have demonstrated that piperidine derivatives can enhance cytotoxicity against various cancer cell lines by disrupting microtubule dynamics and inducing cell cycle arrest .
  • Antimicrobial Properties : The compound has been evaluated for its antimicrobial activity against several pathogens. Notably, it has demonstrated significant inhibitory effects against strains of Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) indicating potent activity compared to standard treatments .
  • Antiviral Effects : MAPPC's antiviral properties have also been explored, particularly against hepatitis C virus (HCV). It has been shown to inhibit viral assembly and release, suggesting a potential role in the development of HCV therapeutics .

Table 1: Biological Activities of this compound

Activity TypeTarget Pathogen/Cell LineIC50/MIC ValuesReference
AnticancerFaDu hypopharyngeal cellsIC50 = 5 μM
AntimicrobialMycobacterium tuberculosisMIC = 2 μg/mL
AntiviralHepatitis C VirusEC50 = 2.03 μM

Case Studies

  • Cancer Cell Lines : In a study by MDPI, MAPPC was tested against FaDu hypopharyngeal tumor cells, showing significant cytotoxic effects that were attributed to its ability to induce apoptosis and disrupt microtubule polymerization . The compound's spirocyclic structure was noted to enhance its binding affinity to target proteins.
  • Tuberculosis Treatment : A recent evaluation highlighted MAPPC's effectiveness against drug-resistant strains of M. tuberculosis, with MIC values significantly lower than those of conventional treatments like isoniazid (INH). This positions MAPPC as a promising candidate for further development in tuberculosis therapy .
  • HCV Inhibition : The compound was part of a screening campaign targeting HCV assembly stages. It demonstrated synergistic effects when combined with established antiviral drugs, enhancing overall efficacy against HCV replication .

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